molecular formula C17H12FN3O B611032 Stk16-IN-1 CAS No. 1223001-53-3

Stk16-IN-1

Cat. No. B611032
CAS RN: 1223001-53-3
M. Wt: 293.3
InChI Key: WQNRDXHKVSKUPI-UHFFFAOYSA-N
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Description

STK16-IN-1 is a STK16 kinase inhibitor with an IC50 of 295 nM . It is a cell-permeable pyrrolonaphthyridinone compound that acts as an ATP-competitive inhibitor against NAK (Numb Associated Kinase) family serine/threonine kinase STK16 .


Synthesis Analysis

The synthesis of STK16-IN-1 was achieved through screening of a focused library of kinase inhibitors .


Molecular Structure Analysis

The molecular weight of STK16-IN-1 is 293.30 and its formula is C17H12FN3O . The structure of STK16-IN-1 was analyzed using NMR data obtained from a Bruker 400 MHz .


Chemical Reactions Analysis

STK16-IN-1 exhibits potent inhibitory activity against STK16 kinase with excellent selectivity across the kinome as assessed using the KinomeScan profiling assay .


Physical And Chemical Properties Analysis

STK16-IN-1 is a solid, white to off-white compound . It is soluble in DMSO .

Scientific Research Applications

Kinase Inhibition

STK16-IN-1 is a highly selective ATP competitive inhibitor that exhibits potent inhibitory activity against STK16 kinase . It has been used to elucidate the pathways through which STK16 functions in various cellular processes .

Cancer Research

STK16-IN-1 has been implicated in cancer research. For instance, it has been shown to induce VEGFA expression, promoting fibrosarcoma growth . Additionally, the loss of STK16 inhibited lung cancer tumor growth by suppressing AKT signaling .

Cell Cycle Regulation

STK16-IN-1 has been shown to affect cell cycle regulation. Treatment with STK16-IN-1 results in a reduction in cell number and accumulation of binucleated cells . This can be recapitulated by RNAi knockdown of STK16 .

Chemotherapeutic Potentiation

Co-treatment of STK16-IN-1 with chemotherapeutics such as cisplatin, doxorubicin, colchicine, and paclitaxel results in a slight potentiation of the antiproliferative effects of the chemotherapeutics .

Antibody Detection

Antibodies that detect STK16 can be used in several scientific applications, including Western Blot, Immunohistochemistry, ELISA, Functional Assay and Immunocytochemistry . These antibodies target STK16 in Human and Mouse samples .

Protein Secretion and Sorting

As a membrane-associated protein that is primarily localized to the Golgi, STK16 has been shown to participate in TGN protein secretion and sorting .

These are just a few of the many potential applications of STK16-IN-1 in scientific research. As a relatively underexplored kinase, more studies are encouraged to unravel its regulation mechanisms and cellular functions .

Mechanism of Action

Target of Action

The primary target of Stk16-IN-1 is the serine/threonine kinase 16 (STK16), also known as PKL12 . STK16 is a member of the kinase family of enzymes, which play pivotal roles in numerous cellular processes, including cell cycle regulation, apoptosis, and signal transduction . Dysregulation of kinase activity is often implicated in various pathologies, including cancer, inflammation, and metabolic disorders .

Mode of Action

Stk16-IN-1 is a small molecule designed to specifically inhibit the activity of the STK16 enzyme . It works by binding to the active site of the kinase, preventing it from phosphorylating its target substrates . By blocking the kinase activity of STK16, Stk16-IN-1 can effectively halt abnormal signaling pathways that contribute to disease progression .

Biochemical Pathways

Stk16-IN-1 affects several biochemical pathways. It has been shown to participate in the TGF-β signaling pathway, Trans-Golgi Network protein secretion and sorting, as well as cell cycle and Golgi assembly regulation . In the context of cancer, Stk16-IN-1 has been found to phosphorylate c-MYC at serine 452, a pivotal event hindering the ubiquitin-proteasome pathway degradation of c-MYC .

Pharmacokinetics

The development of stk16 inhibitors typically involves high-throughput screening of compound libraries to identify molecules that can bind to stk16 with high affinity . Once potential inhibitors are identified, they undergo further optimization to enhance their specificity, potency, and pharmacokinetic properties .

Result of Action

Stk16-IN-1 has been shown to have significant effects at the molecular and cellular levels. It reduces cell number and causes an accumulation of binucleated cells . It also increases populations of G2/M cells . In the context of colorectal cancer, Stk16-IN-1 has been found to significantly curtail proliferation and c-MYC expression .

Safety and Hazards

STK16-IN-1 is toxic if swallowed and irritating to skin . It may cause serious damage to eyes and danger of serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .

Future Directions

STK16-IN-1 provides a useful tool compound for further elucidating the biological functions of STK16 . It has been found to increase the percentage of cells with fragmented Golgi complex , suggesting potential applications in studying Golgi structure regulation and cell cycle progression .

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNRDXHKVSKUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134342
Record name 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stk16-IN-1

CAS RN

1223001-53-3
Record name 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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